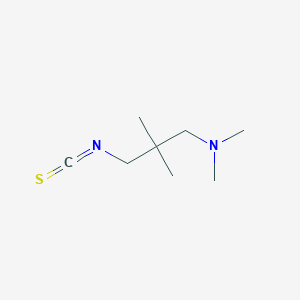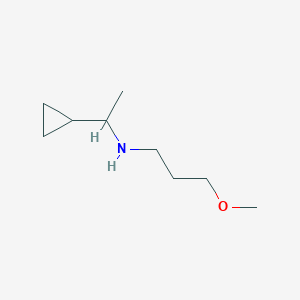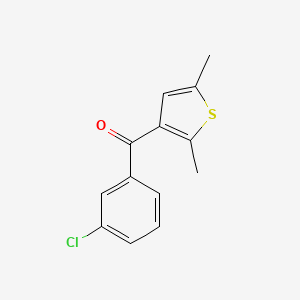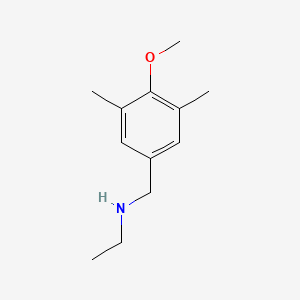
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine
Übersicht
Beschreibung
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine is a chemical compound with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol . It is characterized by the presence of an isothiocyanate group attached to a dimethylpropyl chain, which is further connected to a dimethylamine group . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with potassium thiocyanate in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-2,2-dimethylpropylamine+KSCN→this compound+KCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with amines and alcohols to form corresponding adducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, adducts with amines and alcohols, and various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine is used in a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine involves the interaction of the isothiocyanate group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds with amino groups in proteins, resulting in enzyme inhibition or protein modification . The compound’s molecular targets and pathways include various enzymes and proteins involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Isothiocyanato-2,2-dimethylpropyl)amine
- (3-Isothiocyanato-2,2-dimethylpropyl)methylamine
- (3-Isothiocyanato-2,2-dimethylpropyl)ethylamine
Uniqueness
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine is unique due to its specific structural features, which include the presence of both an isothiocyanate group and a dimethylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-isothiocyanato-N,N,2,2-tetramethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXFACHOSRRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=C=S)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-2-[methyl(2-methylbutyl)amino]benzaldehyde](/img/structure/B1462071.png)


![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)


![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)


